BRD4 Inhibitor-30

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BRD4 Inhibitor-30 is a small-molecule compound designed to inhibit the activity of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown potential in the treatment of various cancers and inflammatory diseases by disrupting the interaction between BRD4 and acetylated histones, thereby inhibiting the transcription of oncogenes and other disease-related genes .

Vorbereitungsmethoden

The synthesis of BRD4 Inhibitor-30 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps :

Formation of the core scaffold: The core scaffold of this compound is typically synthesized through a series of condensation and cyclization reactions. For example, starting from commercially available starting materials, a benzo[d]isoxazole scaffold can be constructed through a condensation reaction followed by cyclization.

Functional group modifications: The core scaffold is then modified with various functional groups to enhance its binding affinity and selectivity for BRD4

Final coupling reactions: The final step involves coupling the modified core scaffold with other moieties to obtain the desired this compound. This can be achieved through amide bond formation, esterification, or other coupling reactions.

Industrial production methods for this compound typically involve optimizing the synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness .

Analyse Chemischer Reaktionen

BRD4 Inhibitor-30 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions :

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, to form corresponding ketones or alcohols. Common oxidizing agents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reduction reactions can be employed to convert ketones or aldehydes present in the compound to corresponding alcohols. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions can be used to introduce various substituents onto the core scaffold of this compound. Common reagents for these reactions include alkyl halides, aryl halides, and organometallic reagents such as Grignard reagents.

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of a benzylic position may yield a ketone, while reduction of a ketone may yield an alcohol .

Wissenschaftliche Forschungsanwendungen

Cancer therapy: BRD4 Inhibitor-30 has shown promising results in preclinical studies for the treatment of various cancers, including breast cancer, prostate cancer, and acute myeloid leukemia. By inhibiting BRD4, the compound can suppress the expression of oncogenes such as c-MYC and BCL-2, leading to reduced tumor growth and increased apoptosis of cancer cells.

Inflammatory diseases: The compound has also demonstrated potential in treating inflammatory diseases by inhibiting the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

Epigenetic research: this compound is widely used as a tool compound in epigenetic research to study the role of BRD4 and other BET proteins in gene regulation. It helps researchers understand the mechanisms underlying various diseases and develop new therapeutic strategies.

Drug development: The compound serves as a lead compound for the development of new BRD4 inhibitors with improved potency, selectivity, and pharmacokinetic properties. It provides a valuable starting point for medicinal chemists to design and synthesize novel inhibitors for therapeutic applications.

Wirkmechanismus

BRD4 Inhibitor-30 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated histones . This disruption of the BRD4-histone interaction leads to the inhibition of transcriptional elongation and the downregulation of oncogenes and other disease-related genes. The molecular targets and pathways involved in the mechanism of action of this compound include:

c-MYC: this compound suppresses the expression of the oncogene c-MYC, which plays a crucial role in cell proliferation and survival. By inhibiting c-MYC, the compound induces apoptosis and reduces tumor growth.

BCL-2: The compound also downregulates the expression of the anti-apoptotic protein BCL-2, leading to increased apoptosis of cancer cells.

NF-κB: this compound inhibits the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This contributes to its anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

BRD4 Inhibitor-30 can be compared with other similar compounds, such as JQ1, I-BET762, and OTX015 :

JQ1: JQ1 is one of the first and most well-known BRD4 inhibitors. It has shown potent anti-cancer activity in various preclinical models. this compound may offer improved selectivity and potency compared to JQ1.

I-BET762: I-BET762 is another BRD4 inhibitor that has demonstrated efficacy in preclinical studies. It has been evaluated in clinical trials for the treatment of various cancers and inflammatory diseases. This compound may have a different binding profile and pharmacokinetic properties compared to I-BET762.

OTX015: OTX015 is a BRD4 inhibitor that has shown promising results in clinical trials for the treatment of hematological malignancies. This compound may offer advantages in terms of selectivity and efficacy compared to OTX015.

Biologische Aktivität

BRD4 (Bromodomain-containing protein 4) is a key regulator of transcription and has become a significant target in cancer therapy due to its role in promoting cell proliferation and survival. The compound known as BRD4 Inhibitor-30 is part of a class of small molecules designed to inhibit the activity of BRD4, thereby impacting various biological processes. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

BRD4 functions by binding to acetylated lysines on histones, facilitating the recruitment of transcriptional machinery to chromatin. Inhibition of BRD4 disrupts these interactions, leading to altered gene expression profiles associated with cell growth and survival. Specifically, this compound is believed to interfere with the bromodomain's ability to bind acetylated histones, inhibiting the transcription of genes that promote oncogenesis.

Research Findings

Recent studies have demonstrated the efficacy of BRD4 inhibitors in various cancer models. For instance, compounds similar to this compound have shown significant cytotoxic effects against several cancer cell lines, including those resistant to other therapies.

Table 1: Comparative IC50 Values of BRD4 Inhibitors

| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 150 | Inhibition of BRD4 binding |

| JQ1 | AML Cell Lines | 50 | Disruption of transcriptional coactivation |

| OTX015 | ALL Cell Lines | 200 | Induction of apoptosis |

Case Studies

- Salivary Adenoid Cystic Carcinoma : A study investigating JQ1 (a related BRD4 inhibitor) demonstrated that treatment resulted in decreased cell viability and migration in salivary adenoid cystic carcinoma cells. The expression levels of key oncogenes such as Cyclin D1 and c-myc were significantly reduced following treatment with JQ1, indicating a similar expected outcome for this compound .

- NUT Midline Carcinoma : Another study highlighted the effectiveness of a naphthalene-based scaffold similar to that used in this compound. This compound exhibited potent antitumor effects both in vitro and in vivo, significantly inhibiting tumor growth in xenograft models .

- Triple-Negative Breast Cancer : Research on dual-target inhibitors that include BRD4 inhibition showed promising results in inducing apoptosis and autophagy in MDA-MB-231 cells. The findings suggest that targeting BRD4 can effectively suppress tumor growth without significant toxicity .

Biological Implications

The inhibition of BRD4 leads to various forms of programmed cell death (PCD), including apoptosis, autophagy, and necroptosis. These processes are crucial for eliminating cancer cells and maintaining tissue homeostasis. Dysregulation of PCD is linked to numerous diseases, including cancer and neurodegenerative disorders. By targeting BRD4 with inhibitors like this compound, researchers aim to restore normal PCD pathways disrupted in malignancies .

Eigenschaften

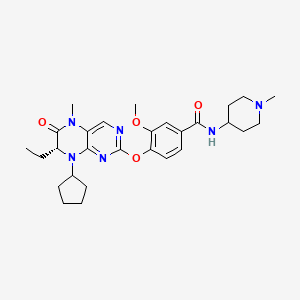

Molekularformel |

C28H38N6O4 |

|---|---|

Molekulargewicht |

522.6 g/mol |

IUPAC-Name |

4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]oxy]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |

InChI |

InChI=1S/C28H38N6O4/c1-5-21-27(36)33(3)22-17-29-28(31-25(22)34(21)20-8-6-7-9-20)38-23-11-10-18(16-24(23)37-4)26(35)30-19-12-14-32(2)15-13-19/h10-11,16-17,19-21H,5-9,12-15H2,1-4H3,(H,30,35)/t21-/m1/s1 |

InChI-Schlüssel |

MLSIWMLVUIWYLH-OAQYLSRUSA-N |

Isomerische SMILES |

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)OC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |

Kanonische SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)OC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.